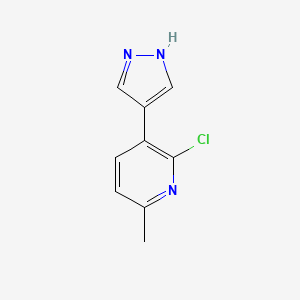
4-Quinolinepropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinepropanal: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a propanal group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinepropanal can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with propanal in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-Quinolinepropanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: 4-Quinolinepropanoic acid.
Reduction: 4-Quinolinepropanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-Quinolinepropanal has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-Quinolinepropanal is primarily related to its ability to interact with biological targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects .
類似化合物との比較
Quinoline: The parent compound of 4-Quinolinepropanal, known for its broad range of biological activities.
4-Quinolinecarboxaldehyde: A closely related compound with similar chemical properties but different reactivity due to the presence of a carboxaldehyde group.
4-Quinolinepropanol: The reduced form of this compound, which has different chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-quinolin-4-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-9H,3-4H2 |
InChIキー |
SAHOBIBQRTZUGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
